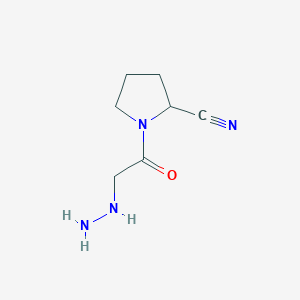
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile is a compound that features a pyrrolidine ring, a hydrazinylacetyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride to form an intermediate, which is then converted into the desired compound through further reactions . The process involves:
Chloroacetylation: L-proline reacts with chloroacetyl chloride in the presence of an acid-binding agent to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Hydrazinylation: The intermediate is then treated with hydrazine to introduce the hydrazinylacetyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as DPP-IV, which plays a role in glucose metabolism.
Pathways Involved: By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, which enhance insulin secretion and improve glucose tolerance.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A precursor in the synthesis of 1-(2-Hydrazinylacetyl)pyrrolidine-2-carbonitrile.
Pyrrolidine-2-carbonitrile derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a DPP-IV inhibitor sets it apart from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
1-(2-hydrazinylacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N4O/c8-4-6-2-1-3-11(6)7(12)5-10-9/h6,10H,1-3,5,9H2 |
InChI-Schlüssel |
BQOWGYCGKZMUNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
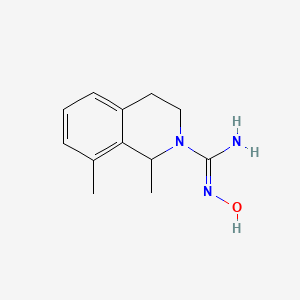
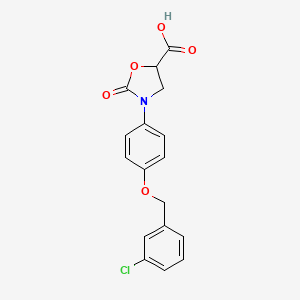
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)

![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
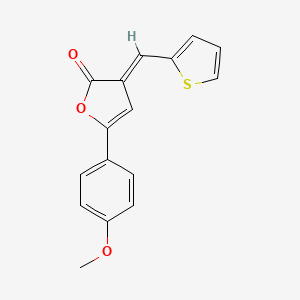
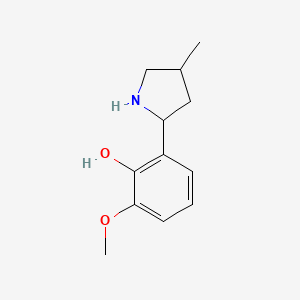

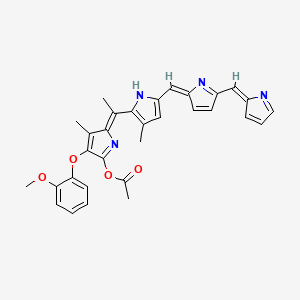

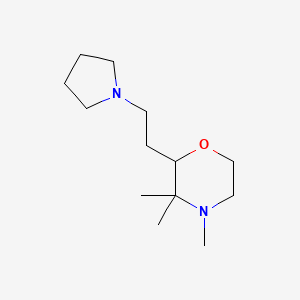
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

